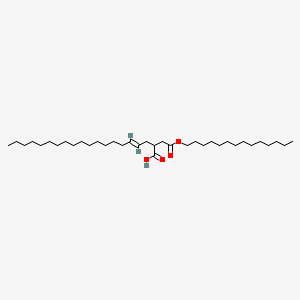

Tetradecyl hydrogen 2-octadecenylsuccinate

Description

Properties

CAS No. |

93882-73-6 |

|---|---|

Molecular Formula |

C36H68O4 |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

(E)-2-(2-oxo-2-tetradecoxyethyl)icos-4-enoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-34(36(38)39)33-35(37)40-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h27,29,34H,3-26,28,30-33H2,1-2H3,(H,38,39)/b29-27+ |

InChI Key |

SKYLQULFFWHTRS-ORIPQNMZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCCCCCCCC)C(=O)O |

Origin of Product |

United States |

Sophisticated Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of molecular structure, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of "Tetradecyl hydrogen 2-octadecenylsuccinate," a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of "this compound" would exhibit characteristic signals corresponding to its distinct structural motifs: the tetradecyl chain, the octadecenyl chain, and the succinate (B1194679) backbone.

The protons of the succinate moiety are anticipated to appear as a multiplet around 2.6 ppm. The methylene (B1212753) protons of the tetradecyl ester adjacent to the oxygen atom would likely resonate as a triplet at approximately 4.1 ppm. The olefinic protons of the octadecenyl chain are expected to produce signals in the region of 5.3-5.4 ppm. The numerous methylene groups of the long alkyl and alkenyl chains would generate a broad, overlapping signal complex between 1.2 and 1.4 ppm, while the terminal methyl groups of both chains would appear as triplets around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (Tetradecyl & Octadecenyl) | ~0.9 | Triplet |

| Chain CH₂ | 1.2-1.4 | Multiplet |

| CH₂ (Succinate) | ~2.6 | Multiplet |

| OCH₂ (Tetradecyl) | ~4.1 | Triplet |

| CH=CH (Octadecenyl) | 5.3-5.4 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of "this compound" would display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the sp²-hybridized carbons of the double bond, and the numerous sp³-hybridized carbons of the long aliphatic chains.

The carbonyl carbon of the ester is expected to resonate around 173 ppm, while the carboxylic acid carbonyl would appear slightly downfield, around 178 ppm. The olefinic carbons of the octadecenyl moiety would be observed in the 128-132 ppm region. The carbon of the methylene group attached to the ester oxygen (tetradecyl chain) would be found at approximately 65 ppm. The methylene carbons of the succinate backbone would resonate around 29-31 ppm. The aliphatic carbons of both the tetradecyl and octadecenyl chains would produce a series of signals in the 14-34 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ | ~14 |

| Chain CH₂ | 22-34 |

| CH₂ (Succinate) | 29-31 |

| OCH₂ (Tetradecyl) | ~65 |

| CH=CH (Octadecenyl) | 128-132 |

| C=O (Ester) | ~173 |

| C=O (Carboxylic Acid) | ~178 |

For a molecule with significant signal overlap in 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the tetradecyl and octadecenyl chains. For instance, the correlation between the olefinic protons and their adjacent allylic protons would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific ¹³C signals to their corresponding ¹H signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of relatively large, non-volatile molecules like "this compound." A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column, would be employed for separation. The mobile phase would typically consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Electrospray ionization (ESI) would be the preferred ionization technique, likely in negative ion mode to deprotonate the carboxylic acid, yielding a prominent [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion would induce fragmentation, providing structural insights. Expected fragmentation pathways would include the neutral loss of the tetradecyl group and cleavages within the octadecenyl chain and around the succinate core.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | Calculated based on formula | Molecular ion (deprotonated) |

| [M-H-C₁₄H₂₈]⁻ | Calculated based on formula | Loss of tetradecene |

| [Succinate-H]⁻ | 115.02 | Succinate fragment |

Due to its high molecular weight and low volatility, direct analysis of "this compound" by gas chromatography-mass spectrometry (GC-MS) is challenging. However, derivatization to a more volatile species, such as through methylation of the carboxylic acid group to form the corresponding methyl ester, would render the molecule amenable to GC-MS analysis.

The derivatized compound would be separated on a capillary column with a non-polar stationary phase. Electron ionization (EI) at 70 eV would be used, leading to extensive and characteristic fragmentation. The resulting mass spectrum would provide a molecular fingerprint that could be used for identification and structural confirmation. Key fragmentation patterns would include cleavage at the ester linkages and characteristic fragment ions arising from the long alkyl and alkenyl chains.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise molecular identification of complex organic molecules such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C36H66O4. The theoretical monoisotopic mass can be calculated with high precision. Using electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as a protonated molecule [M+H]+ or as an adduct with a cation like sodium [M+Na]+. nih.gov

Upon fragmentation in the mass spectrometer, succinate esters exhibit characteristic breakdown patterns. tandfonline.com The fragmentation of the ester linkages is a primary pathway, often involving the loss of the alkyl chains. Common fragmentation mechanisms for similar long-chain esters include cleavage of the ester group and rearrangements. tandfonline.comtandfonline.com For instance, the fragmentation of succinic acid derivatives can proceed through specific pathways that help in identifying the core succinate structure. uab.eduresearchgate.net The high resolution of the instrument ensures that the measured mass of these fragments can be used to confirm their elemental composition, providing strong evidence for the proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| [M] | C36H66O4 | 562.49556 | 562.4956 |

| [M+H]+ | C36H67O4+ | 563.50334 | 563.5033 |

| [M+Na]+ | C36H66O4Na+ | 585.48529 | 585.4853 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring its vibrational energy modes. edinst.com While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org A vibrational mode is IR-active if it results in a change in the molecule's dipole moment, whereas it is Raman-active if there is a change in its polarizability. edinst.com For a large, asymmetric molecule like this compound, many vibrations will be active in both techniques, providing complementary information.

Carbonyl Stretching Vibrations in Ester Linkages

The most prominent feature in the infrared spectrum of an ester is the intense absorption peak due to the carbonyl (C=O) group stretching vibration. spectroscopyonline.com This peak is typically strong and sharp because of the large change in dipole moment associated with the C=O bond stretching. spectroscopyonline.com For aliphatic esters, this absorption is generally found in the range of 1750-1735 cm⁻¹. orgchemboulder.com The presence of the double bond in the 2-octadecenyl group, which is in conjugation with one of the carbonyl groups, would be expected to lower the frequency of that specific C=O stretch to the 1730-1715 cm⁻¹ region. orgchemboulder.com Therefore, one might observe a broadened or complex carbonyl band resulting from the overlap of the two slightly different ester environments.

In addition to the C=O stretch, esters also exhibit characteristic C-O stretching vibrations. These typically appear as two or more distinct bands in the fingerprint region, between 1300 and 1000 cm⁻¹, further confirming the presence of the ester functional groups. orgchemboulder.com

Alkenyl Group Vibrational Mode Analysis

The 2-octadecenyl moiety introduces an alkenyl (C=C) group into the structure, which gives rise to its own characteristic vibrational modes. spectroscopyonline.com

C=C Stretching: The carbon-carbon double bond stretch for a non-conjugated alkene typically appears as a band of variable intensity in the region of 1680-1630 cm⁻¹. spectroscopyonline.com In IR spectroscopy, the intensity of this peak can be weak, especially for more symmetrically substituted double bonds. youtube.com In Raman spectroscopy, however, the C=C stretch of an alkene is often a strong and sharp signal, making it a valuable diagnostic tool. researchgate.net

=C-H Stretching: The stretching vibration of the hydrogens attached directly to the double-bonded carbons occurs at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. spectroscopyonline.com This allows them to be distinguished from the C-H stretches of the saturated alkyl chains (tetradecyl and the saturated portion of the octadecenyl group), which appear just below 3000 cm⁻¹.

=C-H Bending (Wagging): The out-of-plane bending vibrations, or "wags," of the alkenyl C-H bonds are particularly useful for determining the substitution pattern of the double bond (i.e., cis vs. trans). These vibrations appear in the 1000-650 cm⁻¹ region of the IR spectrum. spectroscopyonline.com A cis-disubstituted alkene typically shows a strong absorption band around 690 ± 50 cm⁻¹, while a trans-disubstituted alkene absorbs strongly around 970 ± 20 cm⁻¹. spectroscopyonline.com

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Ester | C=O Stretch (Saturated) | 1750-1735 | Strong | Medium |

| Ester | C=O Stretch (α,β-unsaturated) | 1730-1715 | Strong | Medium |

| Ester | C-O Stretch | 1300-1000 | Strong | Weak |

| Alkene | =C-H Stretch | 3100-3000 | Medium | Medium |

| Alkene | C=C Stretch | 1680-1630 | Weak to Medium | Strong |

| Alkene | =C-H Wag (cis) | ~690 | Strong | Weak |

| Alkyl | -C-H Stretch | 2960-2850 | Strong | Strong |

Advanced Chromatographic Separation Techniques

The purification and analysis of large, nonpolar molecules like this compound necessitate advanced chromatographic techniques capable of handling complex mixtures and resolving structurally similar compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the predominant methods for such separations. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications for Ester Separation

HPLC is a cornerstone technique for the separation of non-volatile lipids and esters. doi.org Given the nonpolar nature of this compound, both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane, heptane). nih.govmdpi.com Nonpolar compounds like esters elute faster as the polarity of the mobile phase is increased. NP-HPLC is particularly effective at separating lipid classes. nih.gov A mobile phase system for a molecule like this might consist of a gradient of a slightly more polar solvent like methyl tert-butyl ether (MTBE) or isopropanol (B130326) in a nonpolar solvent like n-heptane. mdpi.comdoi.org

Reversed-Phase HPLC (RP-HPLC): This is the more common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile, methanol, water). chromatographyonline.com Separation is based on hydrophobicity; the long alkyl chains of the target molecule would cause it to be strongly retained. A gradient elution starting with a high percentage of water in acetonitrile or methanol and increasing the organic solvent content over time would be required to elute the compound from the column. acs.org

Detection for such a molecule, which lacks a strong chromophore, can be achieved using a UV detector at low wavelengths (~200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). doi.org Coupling HPLC with mass spectrometry (LC-MS) provides the most powerful combination of separation and identification. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). chromatographyonline.com This innovation leads to significant improvements in analytical performance, which is particularly beneficial for analyzing large and complex molecules. chromatographyonline.com

The primary advantages of UHPLC over conventional HPLC include:

Higher Resolution: The smaller particle size leads to more efficient separation, allowing for the resolution of closely related compounds, such as cis/trans isomers or esters with slightly different chain lengths. chromatographyonline.com

Faster Analysis Times: The high pressure tolerance of UHPLC systems allows for higher mobile phase flow rates without sacrificing separation efficiency, significantly reducing run times. chromatographyonline.com

Increased Sensitivity: The sharper, narrower peaks generated by UHPLC result in greater peak height and thus improved sensitivity, which is crucial for detecting low-abundance species. nih.gov

For a molecule like this compound, transitioning a separation method from HPLC to UHPLC would involve using a shorter column with smaller particles and optimizing the gradient and flow rate to take advantage of the increased efficiency and speed. researchgate.net This would be particularly valuable if analyzing the compound within a complex biological or industrial matrix. chromatographyonline.com

Table 3: Comparison of Typical HPLC and UHPLC Parameters for Ester Analysis

| Parameter | Typical HPLC | Typical UHPLC |

|---|---|---|

| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions (ID x L) | 4.6 mm x 150-250 mm | 2.1 mm x 50-100 mm |

| Operating Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 15 - 30 min | 2 - 10 min |

| Resolution | Good | Excellent |

Hyphenated Chromatographic Techniques (e.g., LC-NMR, LC-MS/MS)

In the comprehensive structural elucidation and characterization of complex molecules such as this compound, hyphenated chromatographic techniques are indispensable. These methods couple the separation power of liquid chromatography (LC) with the detailed analytical capabilities of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS). This approach allows for the direct analysis of individual components within a mixture as they elute from the chromatography column, providing a wealth of structural and quantitative information from a single analytical run.

The application of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful combination for the unambiguous identification and structural confirmation of this compound, particularly in complex matrices. These techniques are crucial for distinguishing it from structurally similar impurities or isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS serves as a highly sensitive and selective technique for the identification and quantification of this compound. The initial LC separation, typically using a reversed-phase column, isolates the compound from the sample matrix based on its polarity. The eluent is then introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecule undergoes soft ionization, most commonly Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺. This parent ion is then selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) in the second quadrupole (q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific fragmentation pattern that acts as a fingerprint for the molecule.

Illustrative LC-MS/MS Fragmentation Data for this compound

Below is a table of expected major fragment ions for the protonated molecule of this compound. The fragmentation would likely occur at the ester linkages and along the alkyl chains.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 551.5 | 353.3 | [M+H - C14H28O]⁺ (Loss of tetradecanol) |

| 551.5 | 251.2 | [C18H34O2+H]⁺ (Protonated 2-octadecenyl moiety) |

| 551.5 | 199.2 | [C14H28O+H]⁺ (Protonated tetradecanol) |

| 551.5 | 117.1 | [C4H5O3]⁺ (Succinic acid fragment) |

This is a hypothetical fragmentation pattern for illustrative purposes.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Analysis

LC-NMR provides detailed structural information about the molecule. After chromatographic separation, the analyte flows through a specialized NMR flow cell within the NMR spectrometer. This allows for the acquisition of proton (¹H) and carbon-¹³ (¹³C) NMR spectra of the isolated compound.

For a molecule like this compound, ¹H-NMR would provide characteristic signals for the protons on the tetradecyl and octadecenyl chains, as well as the succinate backbone. Key signals would include those for the olefinic protons in the octadecenyl group, the methylene groups adjacent to the ester and carboxylic acid functionalities, and the terminal methyl groups of the alkyl chains.

Illustrative ¹H-NMR Data for this compound

The following table outlines the expected chemical shifts for the key protons in the structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Proton Assignment |

| 5.34 | m | 2H | -CH=CH- (Olefinic protons) |

| 4.08 | t | 2H | -O-CH₂- (Methylene of tetradecyl ester) |

| 2.60 | m | 3H | -CH₂-CH- (Succinate protons) |

| 2.01 | m | 2H | -CH₂-CH=CH- (Allylic protons) |

| 1.62 | p | 2H | -O-CH₂-CH₂- |

| 1.25 | br s | 44H | -(CH₂)n- (Methylene protons of alkyl chains) |

| 0.88 | t | 6H | -CH₃ (Terminal methyl protons) |

This is a hypothetical ¹H-NMR data set for illustrative purposes. Actual chemical shifts may vary based on solvent and other experimental conditions.

The combination of these hyphenated techniques provides a comprehensive characterization of this compound. LC-MS/MS confirms the molecular weight and provides fragmentation data for structural confirmation, while LC-NMR offers detailed insight into the connectivity of atoms within the molecule, allowing for unambiguous structure elucidation.

Chemical Reactivity and Degradation Pathways of Long Chain Succinate Esters

Hydrolytic Stability and Ester Cleavage Mechanisms

Hydrolysis, the cleavage of the ester bond by reaction with water, is a primary degradation pathway for succinate (B1194679) esters. This reaction can be influenced by pH and the specific molecular structure of the ester.

Acid-Catalyzed Hydrolysis of Ester Bonds

In the presence of an acid catalyst, the hydrolysis of ester bonds is significantly accelerated. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilic character of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequently, the alcohol moiety is eliminated, and the catalyst is regenerated, yielding a carboxylic acid and an alcohol. The rate of this acid-catalyzed hydrolysis is dependent on factors such as temperature, acid concentration, and the steric hindrance around the ester functionality.

Influence of Molecular Architecture on Hydrolytic Susceptibility

The molecular structure of a long-chain succinate ester plays a crucial role in determining its susceptibility to hydrolysis. The long tetradecyl and 2-octadecenyl chains in tetradecyl hydrogen 2-octadecenylsuccinate can create steric hindrance, which may impede the approach of water molecules to the ester linkage, thereby reducing the rate of hydrolysis. The electronic properties of the substituent groups attached to the succinate backbone also affect reactivity.

Thermal Degradation Processes of Alkenyl Succinate Esters

Exposure to high temperatures can initiate the thermal degradation of alkenyl succinate esters, leading to the cleavage of covalent bonds and the formation of a variety of smaller molecules.

β-Scission and α-Homolytic Scission Mechanisms

Two key mechanisms involved in the thermal degradation of esters are β-scission and α-homolytic scission.

β-Scission: This process involves the cleavage of a carbon-carbon bond at the beta position relative to a radical center. In the context of long-chain esters, this can lead to the fragmentation of the extended alkyl or alkenyl chains.

Pyrolysis-Gas Chromatography/Mass Spectrometry Studies of Ester Decomposition

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is an analytical technique used to investigate the thermal decomposition of complex organic molecules. This method involves heating the sample to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. Studies on similar long-chain esters using Py-GC/MS have shown the formation of a complex mixture of products, including alkenes, alkanes, and smaller ester fragments, which helps to elucidate the thermal degradation pathways.

Oxidative Degradation Pathways of Unsaturated Aliphatic Esters

The presence of a carbon-carbon double bond in the 2-octadecenyl group of this compound makes the compound susceptible to oxidative degradation. This process is often initiated by reaction with atmospheric oxygen and can be accelerated by heat, light, or the presence of metal ions. The primary mechanism is autoxidation, a free-radical chain reaction that leads to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids, which can alter the properties of the material.

Role of the Octadecenyl Double Bond in Oxidative Processes

The presence of a double bond in the C18 octadecenyl portion of the molecule makes it a primary site for oxidative attack, particularly through autoxidation. wikipedia.org This process is a free-radical chain reaction initiated by factors such as heat, light, or the presence of metal catalysts. nih.gov The general mechanism involves initiation, propagation, and termination steps. wikipedia.org

Initiation: The process begins with the abstraction of a hydrogen atom from an allylic position (a carbon atom adjacent to the double bond), which is energetically favorable, to form a resonance-stabilized alkyl radical.

Propagation: This alkyl radical (R•) rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen atom from another unsaturated ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. nih.gov

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.

The octadecenyl double bond can also undergo other oxidative reactions, such as epoxidation, where an oxygen atom is added across the double bond to form an oxirane ring. nih.gov This can occur through reaction with peroxy acids, which may be formed as byproducts of autoxidation. google.com Additionally, under more aggressive oxidative conditions, oxidative cleavage of the double bond can occur, leading to the formation of shorter-chain aldehydes and carboxylic acids. rsc.orgacs.org

Characterization of Oxidation Products and By-products

The oxidation of long-chain unsaturated esters like this compound leads to a complex mixture of degradation products. The initial, primary oxidation products are hydroperoxides. nih.gov These are relatively unstable and can decompose to form a variety of secondary oxidation products.

Secondary Oxidation Products:

Aldehydes and Ketones: Formed from the cleavage of hydroperoxides. mdpi.com

Alcohols: Resulting from the reduction of hydroperoxides.

Carboxylic Acids: Arising from further oxidation of aldehydes or through oxidative cleavage of the double bond. rsc.orgacs.org

Epoxides: Formed by the reaction of the double bond with hydroperoxides or peroxy acids. nih.gov

Oligomers and Polymers: These can form through radical-mediated cross-linking reactions, particularly at elevated temperatures. cup.edu.cn

The specific distribution of these products depends on factors such as temperature, oxygen availability, and the presence of catalysts or inhibitors.

Interactive Data Table: Potential Oxidation Products of this compound

| Product Class | Specific Example(s) | Formation Pathway |

| Primary Oxidation Products | Octadecenyl hydroperoxide succinate derivatives | Reaction of peroxyl radical with another unsaturated ester molecule |

| Secondary Oxidation Products | Aldehydes (e.g., nonanal, decanal), Ketones | Decomposition of hydroperoxides |

| Epoxides (e.g., 9,10-epoxyoctadecyl succinate derivatives) | Reaction of the double bond with peroxy acids | |

| Short-chain dicarboxylic acids (e.g., azelaic acid), Short-chain monocarboxylic acids (e.g., nonanoic acid) | Oxidative cleavage of the double bond | |

| Polymeric materials | Radical-induced polymerization |

Mechanisms of Interaction with Specific Chemical Environments

The reactivity of this compound is significantly influenced by the chemical environment to which it is exposed.

Acidic Environments: In the presence of strong acids and water, the ester linkages of the molecule are susceptible to acid-catalyzed hydrolysis . This reaction is the reverse of esterification and results in the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. For this compound, this would lead to the formation of succinic acid, tetradecanol (B45765), and 2-octadecenol. The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com

Alkaline Environments: In basic conditions, the ester undergoes saponification , which is a base-promoted hydrolysis. wikipedia.orgebsco.com This reaction is effectively irreversible and results in the formation of a carboxylate salt (soap) and an alcohol. organicchemistrytutor.comlibretexts.org For this compound, treatment with a base like sodium hydroxide (B78521) would yield sodium succinate, sodium tetradecylcarboxylate, and 2-octadecenol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. organicchemistrytutor.com

Metallic Environments: Long-chain esters and their hydrolysis products (long-chain carboxylic acids) can interact with metal surfaces and may exhibit corrosion-inhibiting properties . nih.govmdpi.com The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. cup.edu.cnresearchgate.net The long hydrocarbon chains (tetradecyl and octadecenyl groups) contribute to the formation of a hydrophobic layer, while the polar carboxylate and ester groups can chemisorb onto the metal surface. The presence of the double bond in the octadecenyl chain can also enhance adsorption through π-electron interactions with the metal's d-orbitals. cup.edu.cn

Interactive Data Table: Reactivity in Different Chemical Environments

| Environment | Primary Reaction | Key Reactants | Major Products |

| Acidic (Aqueous) | Acid-catalyzed hydrolysis | Ester, Water, Acid (catalyst) | Succinic acid, Tetradecanol, 2-Octadecenol |

| Alkaline (Aqueous) | Saponification | Ester, Base (e.g., NaOH) | Succinate salt, Tetradecanol, 2-Octadecenol |

| Metallic Surface | Adsorption / Film Formation | Ester, Metal Surface | Protective molecular layer |

Computational Chemistry and Molecular Modeling Studies of Tetradecyl Hydrogen 2 Octadecenylsuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of the size of Tetradecyl hydrogen 2-octadecenylsuccinate.

DFT calculations can elucidate a range of molecular properties:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms is determined by finding the minimum energy structure. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of its long alkyl and octadecenyl chains, as well as the succinate (B1194679) core.

Electronic Properties: Key insights into the molecule's reactivity can be gained from analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, the MEP would highlight the electronegative oxygen atoms of the carboxyl and ester groups as regions of negative potential.

Reactivity Descriptors: DFT calculations can quantify global reactivity descriptors such as chemical hardness, softness, and electronegativity, which provide further predictions about the molecule's chemical behavior. acs.org

Below is a table of hypothetical DFT-calculated properties for this compound, computed at the B3LYP/6-31G(d,p) level of theory, a common functional and basis set combination. nih.gov

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential | Red regions (negative) around oxygen atoms; Blue regions (positive) around acidic hydrogen. | Predicts sites for intermolecular interactions and chemical reactions. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for systems where electron correlation is important. montclair.edu

For a flexible molecule like this compound, with its long, rotatable chains, ab initio methods are invaluable for:

Conformational Analysis: Identifying the various low-energy conformers (rotamers) that the molecule can adopt. This involves systematically rotating key dihedral angles (e.g., around the C-C bonds of the alkyl chains and the C-O bond of the ester) and calculating the relative energies of each conformation.

Energy Landscape Mapping: Constructing a potential energy surface (PES) that maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. This analysis reveals the preferred shapes of the molecule and the energy barriers for conformational changes. nih.gov The presence of the double bond in the 2-octadecenyl chain introduces cis and trans isomers, each with its own distinct energy landscape. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: The molecule's long chains can adopt a vast number of conformations. MD simulations can efficiently sample this conformational space to identify the most probable and biologically relevant shapes in different environments (e.g., in a vacuum, in a nonpolar solvent, or at an interface). rsc.org

Analyze Intermolecular Interactions: By simulating multiple molecules together, MD can reveal how they interact and self-assemble. This is crucial for understanding properties like solubility, aggregation, and the formation of micelles or films. The simulations can quantify interactions such as van der Waals forces between the long hydrocarbon chains and potential hydrogen bonding involving the carboxylic acid group.

Simulate Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a realistic representation of how the solvent influences the solute's conformation and dynamics. The hydrophobic alkyl and octadecenyl chains and the more hydrophilic succinate headgroup will exhibit distinct interactions with polar and nonpolar solvents.

Structure-Property Relationship Predictions through Computational Approaches

Computational approaches can establish quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its macroscopic properties.

For this compound, QSPR models could be developed to predict properties such as:

Boiling Point and Melting Point: By correlating molecular descriptors (e.g., molecular weight, surface area, polarity) with experimental data from similar long-chain esters.

Solubility: Predicting its solubility in various solvents based on calculated parameters like the octanol-water partition coefficient (logP).

Viscosity: Estimating its behavior as a lubricant or emollient by modeling its intermolecular forces and molecular shape.

Computational chemistry techniques can be used to calculate the molecular size and steric structure, which can then be related to physical properties. mdpi.com

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway, chemists can understand how reactants are converted into products, identify intermediate species, and determine the rate-limiting steps.

For this compound, this could involve studying its formation via the esterification of succinic anhydride (B1165640) with tetradecanol (B45765) and 2-octadecenol. Computational analysis could:

Identify Transition States: Locate the highest-energy structure along the reaction coordinate—the transition state (TS). The energy of the TS determines the activation energy barrier for the reaction.

Calculate Reaction Energetics: Determine the thermodynamic and kinetic properties of the reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG). rsc.org A common reaction involves the ring-opening of succinic anhydride by an alcohol, which can be modeled to understand its feasibility and kinetics. core.ac.ukyale.edu

Explore Catalytic Effects: Model how a catalyst (acid or base) influences the reaction mechanism by lowering the activation energy barrier. Computational results show that the esterification can proceed through different mechanisms, including self-catalyzed pathways. researchgate.net

A hypothetical energy profile for the first step of synthesis (reaction of succinic anhydride with an alcohol, ROH) is presented below.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Succinic Anhydride + ROH) | 0.0 | Starting materials. |

| Transition State 1 (TS1) | +25.0 | Activation barrier for nucleophilic attack. |

| Intermediate | -5.0 | Tetrahedral intermediate formed after ring opening. |

| Transition State 2 (TS2) | +15.0 | Activation barrier for proton transfer. |

| Product (Monoester) | -10.0 | Final product of the first esterification step. |

This analysis provides a detailed, step-by-step understanding of the reaction pathway that is often inaccessible through experimental means alone. nih.gov

Advanced Research on Applications and Functionalization in Chemical Systems

Role as Functional Additives in Material Science Research

The dual hydrophobic-hydrophilic character of Tetradecyl hydrogen 2-octadecenylsuccinate and its parent compounds, ASAs, makes them highly effective functional additives. They are capable of modifying material interfaces, stabilizing mixtures, and enhancing the performance of complex fluid systems.

Alkenyl Succinic Anhydrides and their ester derivatives are widely employed to alter the surface properties of materials, transforming hydrophilic surfaces into hydrophobic ones. wikipedia.orgnih.gov This is particularly valuable in applications involving natural fibers like cellulose (B213188). The reactive anhydride (B1165640) or the carboxylic acid group of the half-ester can form covalent ester bonds with the hydroxyl groups present on the surface of cellulose fibers. wikipedia.orgnih.gov Following this reaction, the long octadecenyl and tetradecyl hydrocarbon chains orient away from the surface, creating a low-energy, water-repellent layer.

This modification significantly reduces the water absorption and penetration of the material. nih.gov Research on cellulose nanofibers modified with ASA, for instance, has shown that controlling the degree of substitution can optimize the hydrophobicity, which in turn improves the dispersion of the nanofibers in nonpolar polymer matrices like high-density polyethylene (B3416737) (HDPE). daneshyari.com This enhanced compatibility leads to composite materials with substantially improved mechanical properties. daneshyari.com

| Material Composition | Degree of Substitution (DS) of ASA on CNF* | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dispersion in HDPE Matrix |

|---|---|---|---|---|

| Pure HDPE | N/A | 21.7 | 1.06 | N/A |

| HDPE + 10wt% Unmodified CNF | 0 | 25.6 | 1.16 | Agglomerated |

| HDPE + 10wt% ASA-Modified CNF | 0.44 | 43.4 | 1.97 | Uniform |

| HDPE + 10wt% ASA-Modified CNF | 0.77 | 35.1 | 1.75 | Agglomerated |

*CNF: Cellulose Nanofibers

The amphiphilic nature of succinate (B1194679) esters like this compound makes them effective surfactants. The polar carboxylate head group is hydrophilic, while the two long alkyl/alkenyl chains are hydrophobic. This structure allows the molecules to position themselves at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. researchgate.netnih.gov

In aqueous solutions, once the concentration of the surfactant reaches a certain threshold known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical aggregates called micelles. libretexts.org In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the aqueous environment. nih.govresearchgate.net This micellization process is fundamental to the compound's ability to solubilize oils and other nonpolar substances in water, a key function for detergents and emulsifiers. google.comnorchemindustries.com Studies on related amphiphilic lignin (B12514952) derivatives with alkenyl succinate groups have shown that increasing the length of the hydrocarbon chain enhances the hydrophobic effect, leading to a greater reduction in surface tension. udt.cl

| Property | Native Agar | OSA-Modified Agar (DS = 0.06) | OSA-Modified Agar (DS = 0.12) |

|---|---|---|---|

| Gel Transparency (%) | 47.1 | 80.0 | - |

| Syneresis (Water Loss, %) | 42.1 | - | 3.3 |

| Emulsion Stability | Low | High | High |

| Oil Loading Capacity | Low | High | High |

Long-chain alkenyl succinic acids and their ester derivatives are established additives in fuels and lubricants. core.ac.ukspecialchem.com They function as detergents, dispersants, corrosion inhibitors, and lubricity improvers. google.comdixiechemical.com When added to hydrocarbon fuels, compounds like this compound can help prevent the formation of harmful deposits in engine intake valves and ports. google.com

In lubrication, the polar succinate head of the molecule adsorbs onto metal surfaces, forming a persistent, protective film. The long, nonpolar hydrocarbon tails then create a low-friction layer that prevents direct metal-to-metal contact, reducing wear and improving efficiency. acs.org Research on a series of succinic acid alkyl half-esters demonstrated that their lubricating properties depend on both the presence of the carboxylic acid group and the chain length of the alkyl group, with longer chains generally providing enhanced lubricity. acs.org

| ASA Derivative Name | Key Features | Primary Applications |

|---|---|---|

| Alkenyl succinic anhydride (General) | Reduces deposit formation, enhances fuel efficiency | Engine Oils, Automotive Fuels |

| Dodecenyl succinic anhydride (DDSA) | Excellent lubricity, corrosion resistance | Metalworking Fluids, Industrial Lubricants |

| Octadecenyl succinic anhydride (ODSA) | Fuel stability and lubrication | Fuel Additives |

| Polyisobutylene succinic anhydride (PIBSA) | Dispersancy, deposit control | Engine Oil, Fuel Additives |

Chemical Modification and Derivatization Strategies for Enhanced Functionality

The functional properties of this compound originate from its synthesis and can be further tuned by creating derivatives with different chemical linkages. The precursor, 2-octadecenylsuccinic anhydride, is a versatile intermediate for accessing a wide range of functional molecules.

In the context of organic synthesis, "succinylation" refers to the introduction of a succinyl group into a molecule. The synthesis of this compound is a prime example of this process. It is typically prepared through the reaction of 2-octadecenylsuccinic anhydride with a long-chain alcohol, in this case, tetradecanol (B45765).

The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form a half-ester, which contains both an ester linkage and a free carboxylic acid group. wikipedia.org The initial 2-octadecenylsuccinic anhydride precursor is itself synthesized via an ene-reaction between an alkene (like 2-octadecene) and maleic anhydride, typically at high temperatures. wikipedia.orgcore.ac.uk This synthetic pathway is highly adaptable, allowing for the creation of a diverse library of succinate esters by varying the starting alkene and the alcohol used for the ring-opening reaction. acs.orggoogle.com

The versatility of the 2-octadecenylsuccinic anhydride precursor allows for the creation of derivatives other than esters. By reacting the anhydride with a primary or secondary amine instead of an alcohol, a succinamic acid (an amide-acid) is formed. nih.gov Further reaction can lead to the formation of a succinimide, a cyclic imide. google.comwikipedia.org

Replacing the ester linkage with an amide or imide linkage significantly alters the molecule's properties. Amide bonds are generally more resistant to hydrolysis than ester bonds, leading to greater chemical stability in aqueous or high-temperature environments. researchgate.net Furthermore, the N-H group in primary and secondary amides can act as a hydrogen bond donor, which can lead to different aggregation behaviors, surface activities, and interactions with substrates compared to their ester counterparts. researchgate.net These structural modifications are a key strategy in structure-function research to fine-tune the performance of these additives for specific applications, such as creating more robust dispersants or emulsifiers. google.com

| Property | Ester Linkage (-COO-) | Amide Linkage (-CONH-) | Imide Linkage (-CON(R)CO-) |

|---|---|---|---|

| Synthesis Precursor | Alcohol | Primary/Secondary Amine | Primary Amine (often with heat) |

| Hydrolytic Stability | Moderate | High | Very High |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor | Acceptor only (if N-substituted) |

| Polarity | Polar | More Polar | Less Polar than Amide |

| Typical Application Focus | Lubricants, Emulsifiers, Plasticizers | Detergents, Dispersants, High-stability surfactants | High-temperature dispersants, Lubricant additives |

Polymer Chemistry and Succinate Monomer Research

Succinic acid and its esters are recognized as key platform chemicals for the synthesis of bio-based polymers. fraunhofer.deresearchgate.net The versatility of the succinate unit allows for its incorporation into a variety of polymer architectures, leading to materials with a wide range of properties. The research in this area is driven by the desire to create sustainable alternatives to petroleum-based plastics. researchgate.net

Long-chain succinate esters, such as the hypothetical this compound, are valuable building blocks for specialty polymers due to the unique properties conferred by their long alkyl chains. These chains can introduce flexibility, hydrophobicity, and improved processability into the polymer backbone.

Research in this area often focuses on the synthesis of polyesters and poly(ester-amide)s. fraunhofer.deresearchgate.net For instance, the polycondensation of succinic acid with long-chain diols results in aliphatic polyesters with tailored thermal and mechanical properties. mocedes.org The incorporation of long-chain esters can lower the glass transition temperature and melting point of the resulting polymer, making it more flexible. researchgate.net These characteristics are desirable for applications such as biodegradable packaging, films, and elastomers. mdpi.com

The properties of polymers derived from succinate esters are highly dependent on the length and nature of the alkyl chains. For example, increasing the number of methylene (B1212753) units in the diol component of a polyester (B1180765) can affect its crystallinity and melting behavior. mocedes.org This principle suggests that a monomer like this compound, with its substantial hydrophobic chains, could be used to create specialty polymers with low crystallinity and elastomeric properties.

Table 1: Comparison of Thermal Properties of Succinate-Based Polyesters with Varying Diol Chain Lengths

| Polymer | Diol Used | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |

| Poly(ethylene succinate) (PES) | Ethylene glycol | 103-106 | -12 |

| Poly(propylene succinate) (PPS) | Propylene glycol | 48 | - |

| Poly(butylene succinate) (PBS) | 1,4-butanediol | 112-115 | -31 |

| Poly(hexamethylene succinate) (PHS) | 1,6-hexanediol | Lower than PBS | Lower than PBS |

Note: The data presented are generalized from various sources and may vary based on the specific synthesis conditions and molecular weight of the polymer. mocedes.orgresearchgate.net

Co-polymerization is a key strategy for modifying the properties of succinate-based polymers. By introducing other monomers, such as long-chain diols, it is possible to fine-tune the characteristics of the final material. For example, the co-polymerization of poly(butylene succinate) (PBS) with long-chain diols can improve its flexibility and impact strength. researchgate.net

One area of active research is the synthesis of copolyesters containing both rigid and flexible segments. The succinate units, particularly those with long-chain esters, can act as the flexible segments, while other monomers can provide rigidity. This approach allows for the creation of thermoplastic elastomers and other high-performance materials. mdpi.com For instance, copolyesters of PBS with dilinoleic acid (a long-chain dicarboxylic acid) have been investigated for their elastomeric properties. nih.govnih.gov

The introduction of long-chain diols into a succinate polyester backbone can also influence the polymer's degradation rate. researchgate.net While aliphatic polyesters are generally biodegradable, the rate of degradation can be controlled by adjusting the polymer's composition and crystallinity. mdpi.com The presence of long, flexible chains from monomers like this compound could potentially enhance the biodegradability of the resulting copolyester by increasing the accessibility of the ester linkages to microbial enzymes. researchgate.net

Environmental and Sustainable Chemistry Perspectives of Functional Esters

The development of functional esters from renewable resources is a cornerstone of green and sustainable chemistry. Succinic acid, which can be produced through the fermentation of biomass, is a prime example of a bio-based building block for a more sustainable chemical industry. pcimag.comnih.gov

Long-chain succinate esters are being explored for a variety of applications in bio-based formulations. Their properties make them suitable for use as plasticizers, lubricants, and solvents. As plasticizers, they can be blended with biodegradable polymers like polylactic acid (PLA) to improve their flexibility and reduce brittleness. google.comnih.gov The long alkyl chains of these esters enhance their compatibility with the polymer matrix and reduce migration. nih.gov

In the context of bio-based lubricants, long-chain esters offer good thermal stability and lubricity. The ester functional group provides polarity, which allows for strong adsorption to metal surfaces, while the long alkyl chains contribute to a low coefficient of friction.

Furthermore, the use of succinate esters in personal care products and as solvents is gaining traction due to their low toxicity and biodegradability. adhesivesmag.com The ability to derive both the acid and alcohol components of these esters from renewable feedstocks further enhances their green credentials.

Table 2: Potential Applications of Long-Chain Succinate Esters in Bio-based Formulations

| Application | Function | Key Properties Conferred by Long-Chain Succinate Ester |

| Bioplastics | Plasticizer | Increased flexibility, reduced brittleness, improved processability |

| Biolubricants | Base oil or additive | Good thermal stability, high lubricity, good metal adhesion |

| Personal Care | Emollient, solvent | Low toxicity, biodegradability, pleasant skin feel |

| Green Solvents | Solvent | Low volatility, high boiling point, good solvency for a range of compounds |

The principles of a circular economy, which emphasize the recycling and reuse of materials, are highly relevant to the synthesis and application of polyesters. researchgate.netrsc.org Research in this area is focused on developing methods for the chemical recycling of polyesters back to their constituent monomers. rsc.orgresearchgate.net

For succinate-based polyesters, chemical recycling can be achieved through processes such as hydrolysis, alcoholysis, or glycolysis. rsc.org These processes break down the polymer chain into succinic acid and the corresponding diol, which can then be purified and used to synthesize new polymers. researchgate.net This closed-loop recycling approach reduces the reliance on virgin feedstocks and minimizes plastic waste. researchgate.netnih.gov

The design of polymers for recyclability is an emerging field of research. By incorporating specific chemical functionalities into the polymer backbone, it is possible to facilitate its depolymerization under mild conditions. The ester linkages in succinate polyesters are inherently susceptible to hydrolysis, making them good candidates for chemical recycling. researchgate.net The development of efficient catalytic systems for the depolymerization of these materials is an active area of investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetradecyl hydrogen 2-octadecenylsuccinate, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of 2-octadecenylsuccinic anhydride with tetradecanol under acidic catalysis. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., ester carbonyl peaks at ~170 ppm in ¹³C NMR) .

- Experimental Design : Use inert conditions (argon atmosphere) to prevent oxidation of unsaturated bonds. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst concentration (e.g., p-toluenesulfonic acid at 0.5–1 mol%) to minimize side reactions.

Q. How can researchers characterize the solubility and surfactant properties of this compound?

- Methodology :

- Solubility : Perform phase diagrams in water/organic solvent systems (e.g., ethanol, hexane) at varying temperatures. Use dynamic light scattering (DLS) to assess micelle formation above the critical micelle concentration (CMC).

- Surfactant Efficacy : Measure surface tension reduction using a tensiometer (e.g., Du Noüy ring method) and compare with structurally similar surfactants like sodium tetradecyl sulfate (STS) .

- Data Interpretation : Correlate alkyl chain length and unsaturation (2-octadecenyl group) with CMC values. For example, longer unsaturated chains typically lower CMC due to enhanced hydrophobic interactions.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to controlled oxidative environments (e.g., 40°C/75% relative humidity with 0.1% H₂O₂). Monitor degradation via high-performance liquid chromatography (HPLC) and identify byproducts using tandem MS (LC-MS/MS).

- Contradiction Analysis : Compare degradation pathways across studies. For instance, discrepancies may arise from differences in initial purity or trace metal contaminants (e.g., Fe³⁺) catalyzing oxidation .

- Recommendations : Include chelating agents (e.g., EDTA) in formulations to mitigate metal-induced degradation.

Q. How can computational modeling predict the self-assembly behavior of this compound in colloidal systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions using software like GROMACS. Parameters include force fields (e.g., CHARMM36) and solvation models (TIP3P water).

- Validation : Compare simulation results (e.g., micelle size/distribution) with experimental DLS and cryo-TEM data .

- Advanced Applications : Use simulations to design derivatives with tailored aggregation properties for drug delivery or nanoreactor systems.

Q. What advanced techniques quantify the compound’s interactions with biomembranes in drug delivery studies?

- Methodology :

- Langmuir-Blodgett Trough : Measure monolayer penetration into phospholipid films to assess membrane disruption.

- Fluorescence Anisotropy : Use labeled phospholipids to evaluate fluidity changes upon compound incorporation .

- Data Interpretation : Correlate alkyl chain unsaturation with membrane permeability. Unsaturated analogs may enhance drug uptake by disordering lipid packing.

Methodological Guidance

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

- Experimental Framework :

- Biodegradation Assays : Use OECD 301B (modified Sturm test) to measure CO₂ evolution under aerobic conditions.

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .

- Data Analysis : Compare results with regulatory thresholds (e.g., EU REACH) and structure-activity relationships (e.g., ester vs. sulfate surfactants).

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to address variability in biological replicates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.